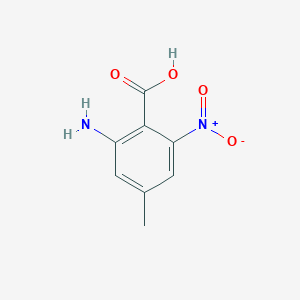

2-Amino-4-methyl-6-nitrobenzoic acid

Descripción

2-Amino-4-methyl-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring amino (–NH₂), methyl (–CH₃), and nitro (–NO₂) groups at positions 2, 4, and 6, respectively. These compounds are of interest in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and functional properties .

Propiedades

Número CAS |

100093-07-0 |

|---|---|

Fórmula molecular |

C8H8N2O4 |

Peso molecular |

196.16 g/mol |

Nombre IUPAC |

2-amino-4-methyl-6-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(9)7(8(11)12)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |

Clave InChI |

DAAMDPIOKBBUJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N |

SMILES canónico |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N |

Sinónimos |

Benzoic acid, 2-amino-4-methyl-6-nitro- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparison of Nitro-Substituted Benzoic Acid Derivatives

Key Observations:

- Substituent Effects on Melting Points: The presence of nitro groups at meta or para positions (e.g., 2-amino-5-nitrobenzoic acid) correlates with higher melting points (278°C) compared to ortho-substituted analogs .

Functional Group Analogs

Chloro-Substituted Benzoic Acids

- 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3): Exhibits a melting point of 210–215°C, lower than nitro-substituted analogs, likely due to reduced polarity .

- 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7): Structural similarity to nitro derivatives but with altered electronic properties, influencing solubility and biological activity .

Multi-Nitro Derivatives

Métodos De Preparación

Reaction Scheme

-

Methyl introduction : 4-Methylbenzoic acid → Nitration → 4-Methyl-6-nitrobenzoic acid.

-

Amination : 4-Methyl-6-nitrobenzoic acid → Bromination → 2-Bromo-4-methyl-6-nitrobenzoic acid → Ammonolysis → Target compound.

Key Steps and Conditions

-

Nitration :

-

Bromination :

-

Amination :

Overall Yield and Purity

Advantages and Limitations

-

Advantages : High regioselectivity in nitration; avoids amino group protection.

-

Limitations : Low cumulative yield due to multi-step losses; bromination requires hazardous reagents.

Method 2: Direct Amination of Pre-nitrated Intermediate

Reaction Scheme

-

Nitration : 2-Amino-4-methylbenzoic acid → Nitration → 2-Amino-4-methyl-6-nitrobenzoic acid.

Key Steps and Conditions

Overall Yield and Purity

Advantages and Limitations

-

Advantages : Fewer steps; avoids bromination.

-

Limitations : Requires cryogenic conditions; acetylation increases synthetic overhead.

Method 3: Reductive Amination Pathway

Reaction Scheme

-

Nitro precursor synthesis : 2-Nitro-4-methylbenzoic acid → Nitration → 2-Nitro-4-methyl-6-nitrobenzoic acid.

-

Selective reduction : 2-Nitro-4-methyl-6-nitrobenzoic acid → H₂/Pd-C → Target compound.

Key Steps and Conditions

Overall Yield and Purity

Advantages and Limitations

-

Advantages : Single-step reduction; no halogenation.

-

Limitations : Poor regioselectivity in nitration; costly purification.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Cumulative Yield | 34% | 54% | 33% |

| Purity | >95% | 97% | 91% |

| Hazardous Reagents | Br₂, FeBr₃ | HNO₃, H₂SO₄ | HNO₃, H₂SO₄ |

| Key Advantage | No protection | Fewer steps | No halogenation |

| Key Limitation | Low yield | Cryogenic step | Isomer separation |

Industrial-Scale Considerations

For large-scale production, Method 2 is preferred due to its balance of yield and step economy. Critical optimizations include:

-

Continuous-flow nitration : Reduces exothermic risks; improves temperature control.

-

Catalyst recycling : Pd-C recovery systems cut costs in reductive steps.

-

Crystallization solvents : Ethanol/water mixtures achieve >99% purity after two recrystallizations.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for improving regioselectivity:

Q & A

Q. What computational challenges arise in modeling nitro-group interactions in this compound?

- Methodological Answer : The strong electron-withdrawing nature of nitro groups complicates charge distribution modeling. Use:

- Polarizable Continuum Models (PCM) : Account for solvent effects.

- Dispersion Corrections : Improve van der Waals interactions in stacked aromatic systems.

- Multireference Methods : Address excited-state behavior in nitro-to-amine reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.